5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
Properties
IUPAC Name |
5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXRISJTWBBZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590352 | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863578-36-3 | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863578-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 863578-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes.
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate. This interaction results in changes to the chemical structure of the target molecule, potentially altering its function or activity.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target molecule and the biochemical pathways it influences. Given the compound’s role in borylation, it could potentially alter the function or activity of target molecules, leading to changes at the cellular level.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and hydroxyl groups present in biomolecules, making it a valuable tool for enzyme inhibition and protein labeling. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling molecules, it can modulate pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. Additionally, its ability to inhibit specific enzymes can result in changes in metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme. For example, the compound can inhibit serine proteases by binding to the active site serine, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of boronic acid and other degradation products. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it may induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, its interaction with metabolic enzymes can influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. Its localization and accumulation can influence its activity and effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Biological Activity
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound that has garnered attention for its potential biological activities. The incorporation of the dioxaborolane moiety may enhance the compound's reactivity and selectivity in various biological contexts. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H18BNO2. The structure features a methyl group and an aniline moiety attached to a boron-containing dioxaborolane ring. This unique structure may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit antimicrobial properties. For instance:
- Activity against Bacteria : A study demonstrated that derivatives of boron compounds showed significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of boron-containing compounds has been widely explored:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For instance, certain derivatives displayed IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Selectivity : Notably, these compounds often exhibit higher selectivity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Case Study 1: In Vivo Efficacy
A pharmacokinetic study evaluated the efficacy of a related compound in a mouse model of lung cancer:
- Dosage and Administration : Administered at a dose of 40 mg/kg orally.
- Results : The treatment led to a significant reduction in tumor size and improved survival rates compared to control groups .
Case Study 2: Mechanistic Studies
Research has investigated the mechanisms underlying the anticancer effects:
- Apoptosis Induction : Treatment with boron compounds resulted in increased levels of pro-apoptotic markers (e.g., caspase activation) in treated cells.
- Metastasis Inhibition : In models of metastasis, these compounds inhibited the migration and invasion of cancer cells significantly more than standard treatments .
Data Summary Table
Scientific Research Applications
Synthesis and Mechanism of Action
The compound is synthesized through borylation reactions, which involve the introduction of a boron-containing group into an organic molecule. The mechanism typically involves the activation of aryl halides or other electrophiles in the presence of boron reagents. This process is crucial for constructing complex organic frameworks that are otherwise challenging to achieve.
Antimicrobial Activity
Research has demonstrated that 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits notable antimicrobial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
In studies targeting multidrug-resistant strains, the compound showed effective inhibition against Staphylococcus aureus with MIC values indicating moderate potency.
Anticancer Properties
The compound has also been investigated for its anticancer potential. A notable study focused on its effects on MDA-MB-231 triple-negative breast cancer cells.
| Treatment | IC50 (µM) | Effect on Normal Cells (Relative) |
|---|---|---|
| Compound Treatment | 0.126 | Low (19-fold lesser effect) |
This data suggests that the compound selectively targets cancer cells while sparing normal cells, which is a crucial characteristic for therapeutic agents.
Case Study 1: Antimicrobial Efficacy
In controlled laboratory settings, the antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results confirmed its effectiveness in inhibiting growth across multiple pathogens.
Case Study 2: Anticancer Activity
A detailed study on MDA-MB-231 cells illustrated the compound's ability to inhibit cell proliferation significantly while demonstrating low toxicity towards normal cells. This study highlights its potential as a selective anticancer agent.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics:
- Cmax : 592 ± 62 mg/mL
- Half-life (t1/2) : >12 hours
These parameters suggest prolonged efficacy post-administration, making it suitable for therapeutic applications.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The table below compares 5-methyl-2-(dioxaborolan-2-yl)aniline with key analogs based on substituent position, electronic properties, and reactivity:
Physicochemical Properties
- Melting Points: While direct data for the target compound is unavailable, analogs like [2-Methyl-5-(dioxaborolan-2-yl)phenyl]methanol exhibit m.p. 60–63°C , suggesting similar thermal stability for methyl-substituted boronic esters.
- Solubility : Methyl and halogen substituents influence solubility. For example, chloro derivatives (e.g., CAS 1269233-11-5) are less polar than methylated analogs .
Reactivity in Cross-Coupling Reactions
- Ortho-Substituted Derivatives : The target compound’s ortho-methyl group introduces steric hindrance, which can slow coupling reactions but improve regioselectivity in crowded systems .
- Para-Substituted Derivatives : 4-(Dioxaborolan-2-yl)aniline exhibits faster coupling rates due to minimal steric interference, making it preferable for high-yield syntheses .
- Electron-Donating vs. Withdrawing Groups: Methyl and dimethylamino groups (electron-donating) increase the nucleophilicity of the boronate, accelerating transmetalation in palladium-catalyzed reactions. Chloro substituents (electron-withdrawing) reduce reactivity but enable directed ortho-metalation .
Preparation Methods
Method 1: Using Sodium Carbonate in Ethanol
- Yield: 65%
- Reaction Conditions:
- Reagents: 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (0.235 g), methyl 2-bromo-5-fluorobenzoate (0.250 g), palladium acetate (2.4 mg), dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine (8.81 mg), sodium carbonate (0.114 g).
- Solvent: Ethanol (5.4 mL).
- Temperature: 80°C.
- Time: 3 hours.
Procedure: The mixture was heated to the specified temperature for the duration of the reaction. After cooling to room temperature, the product was concentrated under reduced pressure and purified by trituration with hexane and vacuum filtration.
Method 2: Tetrakis(triphenylphosphine)palladium(0) Catalyst
- Yield: 77%
- Reaction Conditions:
- Reagents: 10 mmol of 2-bromoaniline and a pinacol ester of a 2-cyanophenylboronic acid.
- Solvent: 1,4-Dioxane (60 mL).
- Base: Sodium carbonate (10 mL of a 2 M solution).
- Temperature: Initially at 75°C for stirring followed by heating to 100°C for 8 hours.
Procedure: Under nitrogen atmosphere, sodium carbonate was added to the dioxane solution containing the bromoaniline. After stirring briefly at lower temperature, the palladium catalyst was introduced followed by heating and subsequent extraction with dichloromethane and water.
Method 4: Refluxing in Ethanol-Water-Toluene Mixture
- Yield: 73%
- Reaction Conditions:
- Reagents: Aniline derivative dissolved in toluene with tripotassium phosphate and palladium catalyst.
- Temperature: Refluxed for 24 hours.
Procedure: The aniline derivative was combined with the other reagents in a two-neck flask and refluxed for an extended period. The product was extracted using dichloromethane and purified by column chromatography.
Summary of Preparation Methods
The following table summarizes the various preparation methods discussed:
| Method | Yield (%) | Key Reagents | Solvent | Temperature | Duration |
|---|---|---|---|---|---|
| Method 1 | 65% | Sodium carbonate, palladium acetate | Ethanol | 80°C | 3 hours |
| Method 2 | 77% | Tetrakis(triphenylphosphine)palladium(0) | Dioxane | Initially at 75°C then at 100°C | 8 hours |
| Method 3 | N/A | Palladium(II) dichloride, potassium phosphate | Tetrahydrofuran | 60°C | 4 hours |
| Method 4 | 73% | Tripotassium phosphate, palladium catalyst | Ethanol-water-toluene mixture | Refluxing | 24 hours |
Q & A
Q. Basic
- Column Chromatography : Silica gel with EtOAc/hexane gradients (Rf = 0.22 in EtOAc) .
- Recrystallization : Use of EtOH/H₂O mixtures for high-purity crystals .
How is this compound applied in synthesizing bioactive heterocycles?
Advanced
It serves as a precursor for indolo[3,2-c]quinolines , which exhibit antimalarial activity. Key steps:
- Coupling : With bromoquinoline derivatives under Suzuki conditions .
- Cyclization : Acid-mediated ring closure to form the tetracyclic core .
What are the stability protocols for long-term storage?
Q. Basic
- Storage : Refrigeration (2–8°C) under inert atmosphere (Ar/N₂) .
- Handling : Protect from moisture (hydrolysis risk) and light (UV degradation) .
How do substituent positions affect cross-coupling efficiency?
Advanced
Comparative studies of ortho vs. para boronic esters reveal:
- Steric Hindrance : Ortho-substituted derivatives (e.g., 5-methyl) exhibit slower transmetallation due to Pd coordination barriers .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance reactivity but reduce solubility .
Can computational modeling predict crystallographic parameters for this compound?
Advanced
Density Functional Theory (DFT) and SHELX -based refinements correlate well with experimental
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
